Product packaging for Lometraline(Cat. No.:CAS No. 39951-65-0)

Lometraline

Cat. No.: B1675045
CAS No.: 39951-65-0
M. Wt: 239.74 g/mol
InChI Key: MTWNWMGGMZUIMZ-UHFFFAOYSA-N
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Description

Historical Context and Preclinical Drug Discovery Trajectory of Lometraline

The history of this compound is intertwined with the exploration of novel psychoactive compounds in the mid to late 20th century. Its development emerged from structural modifications of existing neuroleptics, indicating an early interest in its potential effects on the central nervous system. wikipedia.org The preclinical drug discovery process for this compound involved systematic testing to evaluate its potential therapeutic properties and understand its interactions with biological systems before human trials. aristo-group.comfrontiersin.orgtoxhub-consulting.com

Early Patented Research Directions for this compound (e.g., Antipsychotic, Tranquilizer, Antiparkinsonian)

This compound was originally patented by Pfizer, with early research directions exploring its potential as an antipsychotic, tranquilizer, and antiparkinsonian agent. wikipedia.orgwikiwand.com These initial classifications suggest that researchers hypothesized this compound might modulate neurotransmitter systems implicated in conditions characterized by psychosis, anxiety, or motor control issues. Some sources also mention a conflicting classification as an antiparasitic agent, potentially reflecting exploratory research into diverse applications. The hydrochloride form of this compound was particularly noted in later sources for potential applications in seizure management and Parkinson's disease research. medchemexpress.com

Evolution of Research Focus: From Initial Neuroleptic Exploration to Antidepressant/Anxiolytic Investigation

Despite the initial focus on neuroleptic and antiparkinsonian properties, the research trajectory for this compound shifted towards investigating its potential as an antidepressant and anxiolytic agent. wikipedia.orgwikiwand.comtargetmol.com This evolution in research focus likely stemmed from observations during preclinical studies regarding its interactions with neurotransmitter systems, which suggested potential utility in treating mood and anxiety disorders. However, clinical studies evaluating this compound for these applications revealed a lack of significant psychoactivity at therapeutic doses, leading to the discontinuation of its development for these uses. wikipedia.orgwikiwand.comsmolecule.com

This compound as a Foundational Aminotetralin Derivative in Pharmacological Research

This compound is recognized as an aminotetralin derivative. wikipedia.orgwikiwand.commedchemexpress.comtargetmol.combiorbyt.com Compounds within the aminotetralin class have garnered considerable attention in medicinal chemistry due to their interesting pharmacological properties, particularly their effects on monoamine transporters. google.com this compound's structure, featuring an aminotetralin core with specific substituents (8-chloro, 5-methoxy, N,N-dimethyl), served as a foundational template for further pharmacological research and the design of related compounds.

This compound's Influence on Subsequent Drug Discovery: The Path to Tametraline (B1329939) and Sertraline (B1200038)

Although this compound itself did not achieve widespread clinical use, its structural framework and the research conducted on it significantly influenced subsequent drug discovery efforts, particularly leading to the identification and development of tametraline and ultimately, sertraline. wikipedia.orgwikiwand.comsmolecule.com This illustrates a common theme in drug discovery where initial lead compounds, even if not clinically successful, provide valuable insights and structural starting points for the design of more effective agents.

Further experimental modifications to the chemical structure of this compound were undertaken, which resulted in the discovery of tametraline (CP-24,441). wikipedia.orgwikiwand.comdbpedia.orgwikipedia.org Tametraline is also an aminotetralin derivative but with structural differences compared to this compound, notably lacking the chloro and methoxy (B1213986) groups and possessing a phenyl substituent at the 4-position and an N-methyl group. wikipedia.org These modifications led to a distinct pharmacological profile for tametraline, characterized by potent inhibition of the reuptake of dopamine (B1211576) and norepinephrine (B1679862). wikipedia.orgwikipedia.org

Here is a comparison of the structural features of this compound and Tametraline:

CompoundStructural ClassKey Substituents on Tetralin CorePrimary Mechanism of Action (Preclinical)
This compoundAminotetralin8-chloro, 5-methoxy, N,N-dimethylPotential serotonin (B10506)/norepinephrine reuptake inhibition (Investigational)
TametralineAminotetralin4-phenyl, N-methylDopamine and norepinephrine reuptake inhibition wikipedia.orgwikipedia.org

Tametraline served as a direct precursor in the series of chemical compounds investigated at Pfizer that eventually led to the development of sertraline (CP-51,974-1). google.comdbpedia.orgwikipedia.org Sertraline, a highly successful antidepressant, is structurally related to tametraline and has even been referred to as "3,4-dichloro-tametraline," although this is an oversimplification as sertraline possesses a specific stereochemistry (S,S-isomer) distinct from tametraline (1R,4S-stereoisomer). dbpedia.orgwikipedia.org The structural modifications from tametraline to sertraline, particularly the addition of a 3,4-dichlorophenyl group and the specific stereochemical configuration, resulted in a shift in pharmacological profile from primarily a dopamine and norepinephrine reuptake inhibitor to a selective serotonin reuptake inhibitor (SSRI). wikipedia.org This highlights how targeted structural changes building upon the aminotetralin scaffold, initially explored with this compound and then tametraline, could lead to compounds with significantly altered and therapeutically valuable neurotransmitter activity profiles. smolecule.com

Here is a table illustrating the relationship and key characteristics of this compound, Tametraline, and Sertraline:

CompoundPrecursor/Derivative OfPrimary Mechanism of ActionPubChem CID
This compound-Potential serotonin/norepinephrine reuptake inhibition (Investigational) 34789 wikipedia.org
TametralineThis compoundDopamine and norepinephrine reuptake inhibition wikipedia.orgwikipedia.org104180 dbpedia.orgwikipedia.org
SertralineTametralineSelective serotonin reuptake inhibition (SSRI) wikipedia.orgwikipedia.org68617
Structural Modifications Leading to Tametraline's Identification

Current and Potential Significance of this compound in Medicinal Chemistry and Pharmacology Research

The significance of this compound in medicinal chemistry and pharmacology research stems largely from its identified activity as a reuptake inhibitor of monoamine neurotransmitters, specifically serotonin and norepinephrine. This mechanism of action places it within a class of compounds known to influence neurotransmission in the central nervous system. Research into this compound aims to elucidate the precise nature of its interaction with the transporters responsible for the reuptake of these neurotransmitters, contributing to the understanding of how chemical structure translates into pharmacological effect. Its potential significance lies in offering insights into alternative or modified chemical scaffolds that interact with these well-established targets, potentially informing the design of future therapeutic agents.

Conceptual Frameworks for Future Research on Understudied Chemical Entities

Conceptual frameworks for future research on understudied chemical entities like this compound involve a systematic approach to characterize their properties comprehensively. This includes detailed in vitro pharmacological profiling to confirm and extend understanding of their interactions with biological targets. Further research would conceptually involve exploring metabolic pathways, pharmacokinetic properties in relevant models, and preliminary efficacy signals in appropriate research models, always within a non-clinical, research-focused context. The goal is to build a complete data package that allows for a thorough assessment of the compound's potential research utility or to provide valuable data points for computational modeling and the development of predictive algorithms in medicinal chemistry. Research into understudied compounds also contributes to understanding the broader chemical landscape and identifying novel chemotypes with interesting biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18ClNO B1675045 Lometraline CAS No. 39951-65-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39951-65-0

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C13H18ClNO/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11/h7-8,11H,4-6H2,1-3H3

InChI Key

MTWNWMGGMZUIMZ-UHFFFAOYSA-N

SMILES

CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC

Canonical SMILES

CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

34552-78-8 (hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP 14.368
CP 14368
lometraline
lometraline hydrochloride
lometraline hydrochloride, (+-)-isomer
lometraline hydrochloride, (R)-isomer
lometraline hydrochloride, (S)-isomer
lometraline, (+-)-isomer
lometraline, (R)-isomer
lometraline, (S)-isomer
N,N-dimethyl-5-methoxy-8-chloro-1,2,3,4-tetrahydro-1-naphthylamine

Origin of Product

United States

Preclinical Pharmacological Research on Lometraline

Investigation of Lometraline's Potential Pharmacological Activities in Experimental Models

Preclinical research on this compound has involved investigating its potential pharmacological activities using experimental models. Experimental validation typically involves techniques such as spectroscopic analysis to confirm purity and structure, in vitro binding assays to assess affinity for neurological targets like dopamine (B1211576) receptors, and pharmacokinetic studies in animal models to determine bioavailability and metabolism.

Neuropharmacological Studies: Focus on Dopamine Signaling Regulation

Neuropharmacological studies involving this compound have focused, in part, on its potential to regulate dopamine signaling. Dopamine signaling is a complex process initiated by the activation of dopamine-producing neurons, leading to the release of dopamine molecules that bind to receptors on receiving neurons. harvard.edu This process is crucial for regulating various activities and behaviors, including movement, reward-seeking, motivation, and learning. harvard.edu While this compound's exact mechanism remains elusive, it is understood to likely involve interactions with neurotransmitter reuptake systems. Some research on related compounds highlights the importance of dopamine transporter (DAT) inhibition in increasing extracellular dopamine levels. sigmaaldrich.com

Preclinical Exploration of Antiparkinsonian Research Applications

This compound has been explored in preclinical research for potential applications in Parkinson's disease research. wikipedia.orgncats.iomedchemexpress.com Parkinson's disease is characterized by progressively diminishing dopamine levels. harvard.edu Dopaminergic agonists, which stimulate the activity of the dopamine system by binding to dopaminergic receptors, are often used as initial therapy for Parkinson's disease in some cases. nih.gov Preclinical studies on dopamine agonists have suggested potential antioxidant properties and a possible reduction in the loss of dopaminergic neurons, although conclusive evidence for a disease-modifying effect is lacking. nih.gov this compound's historical classification and ongoing relevance in Parkinson's disease research suggest its potential interaction with the dopaminergic system, which is central to the pathophysiology of this disorder. wikipedia.orgncats.iomedchemexpress.com

Assessment of Antidepressant and Anxiolytic-like Effects in Preclinical Paradigms

Despite the discontinuation of its clinical development as an antidepressant and anxiolytic due to a lack of significant psychoactivity in trials, this compound was initially explored for these potential activities in preclinical paradigms. wikipedia.orgtargetmol.com The biological activity of this compound was investigated with a focus on its interactions with neurotransmitter systems. Preclinical assays are commonly used to characterize compounds for potential antidepressant and anxiolytic activity. researchgate.net For instance, animal models like the forced-swim test and social interaction test are employed to assess antidepressant-like and anxiolytic-like effects, respectively. researchgate.netnih.govnih.gov While this compound itself did not show significant psychoactive effects in clinical studies, its structural modifications led to the discovery of sertraline (B1200038), a widely used selective serotonin (B10506) reuptake inhibitor (SSRI) with established antidepressant and anxiolytic effects. wikipedia.orgwikipedia.org This developmental history underscores the initial interest in this compound's potential in these areas based on its structural class.

Analysis of Molecular Mechanisms and Receptor/Neurotransmitter System Interactions

Analyzing the molecular mechanisms and interactions of this compound with receptor and neurotransmitter systems is key to understanding its pharmacological profile. The exact mechanism of action for this compound is not fully elucidated, but it is believed to involve interactions with neurotransmitter reuptake systems.

Monoaminergic System Modulation: Insights into Dopamine and Norepinephrine (B1679862) Reuptake Pathways from Related Analogs

This compound is an aminotetralin derivative, a class of compounds known to interact with monoaminergic systems. wikipedia.org Monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, play vital roles in regulating numerous physiological and cognitive functions. frontiersin.orgmdpi.com Their reuptake from the synaptic cleft back into the presynaptic neuron is mediated by specific transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). frontiersin.org Inhibition of these transporters increases the extracellular concentration of the respective neurotransmitters, thereby enhancing neurotransmission. frontiersin.orgmedicinetoday.com.au

This compound's structural similarity to other compounds within the aminotetralin class, such as tametraline (B1329939) and sertraline, provides insights into its potential interactions with monoamine reuptake pathways. wikipedia.org Tametraline, a derivative of this compound, is a potent inhibitor of the reuptake of dopamine and norepinephrine. wikipedia.orgwikipedia.orgwikipedia.org Sertraline, which was discovered through modifications of this compound's structure, is primarily a selective serotonin reuptake inhibitor (SSRI), although it also shows relatively high activity as an inhibitor of the dopamine transporter at higher doses. wikipedia.orgwikipedia.org The structural evolution from this compound to sertraline involved modifications that enhanced selectivity for the serotonin transporter. While this compound's specific reuptake inhibition profile for dopamine and norepinephrine is not as extensively detailed in the provided sources as that of its analogs, its classification and relationship to tametraline suggest potential modulation of these pathways. wikipedia.orgwikipedia.orgwikipedia.org Research on related compounds like tametraline highlights the capacity of this structural class to influence dopamine and norepinephrine reuptake. wikipedia.orgwikipedia.orgwikipedia.org

Serotonergic System Interactions: Elucidation of Potential Mechanisms Based on Structural Homologies and Derivatives

The investigation into this compound's potential mechanisms of action has involved examining its structural relationship to known psychoactive compounds, particularly those affecting the serotonergic system. As an aminotetralin derivative, this compound shares structural features with compounds like tametraline and sertraline, with sertraline being a well-established SSRI that primarily targets the serotonin transporter (SERT). wikipedia.orgwikidoc.org SERT is responsible for the reuptake of serotonin from the synaptic cleft, and its inhibition leads to increased extracellular serotonin levels, a key mechanism in the action of many antidepressants. nih.gov

Based on the structural homology between this compound and sertraline, potential mechanisms of this compound within the serotonergic system could be inferred to involve interactions with SERT or other components of serotonergic neurotransmission. While specific preclinical data detailing this compound's direct binding affinity or functional effects on SERT or other serotonin receptors were not available in the provided search results, its place in the chemical lineage leading to sertraline suggests that its pharmacological profile might include some degree of interaction with the serotonergic system. wikipedia.orgwikidoc.org Studies on SERT, for instance, have revealed that antidepressants can bind to a central site within the transporter, blocking serotonin binding, and also interact with allosteric sites that influence ligand unbinding. nih.gov Further preclinical research would be necessary to definitively characterize this compound's specific interactions within the serotonergic system and to elucidate the precise mechanisms underlying any observed effects, building upon the insights gained from its structural relationship to known serotonergic agents.

Investigation of Receptor-Receptor Interactions and Macromolecular Complex Formation

Receptor-receptor interactions, including the formation of macromolecular complexes, represent a complex layer of cellular signaling that can significantly influence receptor function and pharmacological responses. G protein-coupled receptors (GPCRs), a major class of drug targets, are known to form higher-order structures such as homodimers and heterodimers, which can alter their expression, ligand binding, signaling, and trafficking. The formation of these complexes can lead to novel pharmacological properties and functional consequences distinct from those of individual receptors.

The provided search results discuss the general principles of receptor-receptor interactions and macromolecular complex formation, highlighting their importance in modulating cellular responses and serving as potential drug targets. However, there is no specific preclinical research presented in these sources that investigates this compound's involvement in receptor-receptor interactions or its association with macromolecular complexes. Therefore, based on the available information, it is not possible to describe specific findings regarding this compound within this context.

Allosteric Modulation and the Identification of Novel Binding Sites within Receptor Complexes

Allosteric modulation refers to the process where a molecule binds to a receptor at a site topographically distinct from the orthosteric site (where the primary endogenous ligand binds), thereby altering the receptor's conformation and influencing its function. This can lead to changes in the binding affinity or efficacy of orthosteric ligands. Allosteric sites can be located in various regions of a receptor, including transmembrane domains, extracellular loops, or intracellular regions. nih.gov The identification of novel allosteric binding sites within receptor complexes, including GPCRs and other macromolecular assemblies, presents opportunities for developing highly selective drugs with potentially fewer off-target effects compared to orthosteric ligands.

The provided search results explain the concept of allosteric modulation and the significance of identifying novel binding sites. However, there is no specific preclinical research presented in these sources that details whether this compound acts as an allosteric modulator or if studies have identified novel binding sites for this compound within receptor complexes. Therefore, specific findings regarding this compound's involvement in allosteric modulation or the identification of its binding sites in this context cannot be provided based on the available information.

Advanced Research Methodologies and Methodological Approaches for Lometraline Studies

In Vitro and Computational Methodologies

In vitro and computational methods play a crucial role in the early stages of drug discovery and characterization, allowing for the investigation of molecular interactions and prediction of pharmacological behavior.

Cell-based assays are fundamental tools in pharmacological research, providing insights into the cellular effects and potential mechanisms of action of compounds. These assays can be utilized to assess a compound's activity on specific cellular targets, signal transduction pathways, or phenotypic responses . In the context of compounds affecting the central nervous system, cell-based assays are employed to study interactions with neurotransmitter receptors, transporters, and enzymes, as well as to evaluate effects on neuronal function and viability nih.gov. For compounds structurally related to neurotransmitter reuptake inhibitors like tametraline (B1329939) and sertraline (B1200038), cell-based assays, such as uptake inhibition assays, would be critical for characterizing their interaction with monoamine transporters (e.g., serotonin (B10506), dopamine (B1211576), norepinephrine (B1679862) transporters) . While specific detailed results from cell-based assays specifically for Lometraline were not extensively found in the searched literature, in vitro binding assays are generally used to assess the affinity of compounds like this compound for neurological targets such as serotonin or dopamine receptors . These assays help determine the binding profile of a compound, which is a key step in understanding its potential pharmacological effects.

Computational and predictive modeling techniques are increasingly used in drug discovery to analyze compound properties, predict pharmacological activity, and identify potential biological targets nih.gov. These methods leverage algorithms and databases to assess parameters such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, predict binding affinities to known targets, and even suggest novel targets based on structural similarity or predicted biological activity nih.gov. For a compound like this compound, computational modeling could be applied to predict its interaction with various neurotransmitter receptors and transporters based on its chemical structure and similarity to known ligands . While specific outcomes of such modeling for this compound were not detailed in the search results, these methodologies are standard in profiling potential psychoactive and neurological agents and would be relevant for understanding this compound's potential molecular interactions and predicting its pharmacological profile nih.gov.

Computational and Predictive Modeling for Pharmacological Profiling and Target Prediction

Preclinical Animal Model Studies for Neuropsychiatric and Neurological Research

Preclinical animal models are essential for evaluating the in vivo efficacy and behavioral effects of potential therapeutic agents for neuropsychiatric and neurological disorders. These models aim to recapitulate aspects of human diseases to assess a compound's potential therapeutic benefit.

Animal models of Parkinson's disease (PD) are widely used to study the mechanisms of the disease and evaluate potential treatments. These models often involve inducing dopaminergic neurodegeneration, a hallmark of PD, through various methods, such as the administration of neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). Other models include those using reserpine (B192253) or haloperidol (B65202) to induce parkinsonian-like symptoms. Behavioral tests are then used to assess motor deficits and the ability of a compound to ameliorate these symptoms. This compound was originally patented, in part, as an antiparkinsonian agent wikipedia.org. While detailed data from preclinical animal studies specifically evaluating this compound for Parkinson's disease were not prominently featured in the search results, the compound's historical context suggests that such studies using relevant animal models would have been part of its initial evaluation .

Animal models of depression are utilized to screen compounds for potential antidepressant activity. Common behavioral despair models include the Forced Swim Test (FST) and the Tail Suspension Test (TST), where a reduction in immobility time is interpreted as an antidepressant-like effect. Chronic stress models, such as Chronic Mild Stress (CMS), are also employed to induce depressive-like states in animals. This compound was later studied as a potential antidepressant wikipedia.org. However, clinical studies indicated a lack of psychoactivity at the doses used wikipedia.org, which might suggest limited efficacy in these preclinical models or that the preclinical findings were not sufficiently compelling to continue development. While the search results describe these animal models in detail and their use in evaluating antidepressants like sertraline, specific detailed findings from animal model studies with this compound investigating antidepressant-like activities were not extensively provided.

Neurochemical and Neurobiological Analysis in Preclinical Animal Models

Preclinical animal models are fundamental in neuroscience and pharmacology to investigate the neurochemical and neurobiological effects of compounds. These models allow for the study of drug interactions with neurotransmitter systems and their impact on brain function and behavior criver.comnih.gov. Techniques such as microdialysis coupled with liquid chromatography-mass spectrometry (LC-MS) or electrochemical detection are employed to measure neurotransmitter levels and their metabolites in specific brain regions of awake animals criver.com. This provides insights into how a compound like this compound might affect the release, reuptake, or metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine, which is relevant given its structural relationship to reuptake inhibitors like tametraline and sertraline wikipedia.orgcriver.com.

Behavioral testing in animal models is also a crucial component, used to assess changes related to neurological diseases, psychiatric disorders, and neurodegeneration criver.com. Combining behavioral observations with in vivo neurochemical analysis strengthens the understanding of the link between neurochemical changes and observed phenotypes criver.com. Electrophysiology studies, including automated patch-clamp and multi-electrode arrays, can assess the functional activity of neuronal circuits and how they are modulated by pharmacological agents criver.com. While specific studies on this compound using these precise methods were not detailed, these are standard approaches in preclinical neurobiological analysis applicable to studying compounds targeting neurotransmitter systems.

Employment of Animal Models for Studying Mechanisms of Pharmacological Resistance

Animal models are increasingly utilized to investigate the mechanisms underlying pharmacological resistance, particularly in the context of neurological and psychiatric disorders where treatment resistance is a significant challenge nih.govnih.gov. These models aim to replicate aspects of treatment-resistant conditions observed in humans, allowing researchers to explore the biological factors contributing to a lack of response to therapeutic agents nih.gov.

Methods employed include the selection of naturally occurring resistant animal populations, the induction of resistance through chronic stress paradigms or specific treatments, and the use of genetic models that exhibit reduced responsiveness to standard therapies nih.gov. By studying the neurobiological and molecular profiles of resistant animals compared to responders, researchers can identify potential mechanisms of resistance, such as altered drug metabolism, changes in target receptor expression or function, or activation of alternative signaling pathways nih.gov. While the provided information does not specifically detail studies on this compound resistance, the principles of using these animal models are applicable to understanding why a compound might lack efficacy or how resistance could develop, informing the development of strategies to overcome such challenges nih.govnih.gov.

Systems-Level Omics-Based Methodologies in this compound Research

Systems-level omics approaches, including metabolomics, proteomics, and functional genomics, provide comprehensive views of biological systems and can offer valuable insights into the mechanisms of action and effects of chemical compounds.

Metabolomics for Biochemical Pathway Elucidation and Mechanistic Insights

Metabolomics involves the comprehensive study of metabolites within a biological system and can be used to elucidate biochemical pathways and gain mechanistic insights into drug action nih.govnih.gov. By analyzing the changes in metabolite profiles following exposure to a compound like this compound, researchers can infer which metabolic pathways are affected and how these changes relate to the compound's biological activity . Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used for metabolite identification and quantification nih.gov.

Application of Quantitative Metabolomics Approaches (Relative vs. Absolute Quantification)

Quantitative metabolomics approaches are essential for determining the precise changes in metabolite levels. Both relative and absolute quantification methods are employed targetmol.com. Relative quantification compares the levels of metabolites across different samples (e.g., treated vs. control) to identify significant changes, while absolute quantification determines the exact concentration of specific metabolites targetmol.com. The choice of approach depends on the research question and the availability of standards. Quantitative metabolomics can help in identifying biomarkers of drug response or toxicity and in understanding the metabolic consequences of drug exposure nih.gov.

Utilisation of Stable Isotope Tracing for Metabolic Flux Analysis

Stable isotope tracing is a powerful technique used in metabolomics to track the flow of atoms through metabolic pathways, allowing for the quantitative analysis of metabolic fluxes mdpi.commdpi.comcreative-proteomics.com. By administering substrates labeled with stable isotopes (e.g., 13C, 15N), researchers can follow the incorporation of these isotopes into downstream metabolites, providing insights into the rates of metabolic reactions and the activity of different pathways mdpi.comcreative-proteomics.com. This approach is particularly useful for understanding how a compound might alter metabolic network dynamics and regulation mdpi.commdpi.com. Metabolic flux analysis (MFA) integrates isotope labeling data with computational models to provide a more comprehensive understanding of metabolic pathway activity mdpi.commdpi.com. While no specific studies on this compound using stable isotope tracing were found, this methodology is applicable to studying the metabolic impact of any compound.

Proteomics and Functional Genomics for Comprehensive Target Identification and Pathway Mapping

Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions nih.gov. Functional genomics aims to understand the function and interaction of genes and their products on a genome-wide scale numberanalytics.comresearchgate.net. These omics approaches can be used to identify potential protein targets of this compound and to map the biological pathways affected by its activity nih.gov.

Mass spectrometry-based proteomics can identify proteins whose abundance or modification status changes upon this compound exposure, potentially revealing direct or indirect targets criver.comnih.gov. Functional genomics techniques, such as RNA sequencing (RNA-seq) and CRISPR-Cas9 genome editing, can provide insights into how this compound affects gene expression and the roles of specific genes in its response numberanalytics.comnumberanalytics.com. Integrating data from proteomics and functional genomics can provide a more comprehensive picture of the molecular mechanisms underlying this compound's effects, even if its direct psychoactive effects were limited in initial studies nih.gov. This can help in understanding its historical context in drug discovery and its potential as a structural basis for developing new compounds smolecule.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound34789
Tametraline34500
Sertraline68617
Chlorprothixene667467
Chlorpromazine2725
Pinoxepin5312038

Data Tables

Based on the provided search results, specific quantitative data directly related to this compound and the outlined methodologies is not available to construct detailed data tables with research findings. The search results primarily describe the methodologies themselves and their general applications in neuroscience and pharmacological research, or discuss this compound in a historical context or in relation to its structure and basic properties.

For example, while the principles of quantitative metabolomics (relative vs. absolute quantification) and stable isotope tracing for metabolic flux analysis are explained, no specific experimental data on this compound using these techniques was found. Similarly, the application of preclinical animal models, proteomics, and functional genomics in studying neurochemical changes, pharmacological resistance, and target identification is discussed generally, but not with specific experimental results for this compound.

Therefore, a data table with detailed research findings for each section cannot be generated based on the provided search output.

However, a conceptual table illustrating the types of data that would be generated using these methodologies in this compound research is presented below:

SectionMethodologyType of Data Generated (Conceptual)
3.2.3. Neurochemical and Neurobiological Analysis in Preclinical Animal ModelsMicrodialysis + LC-MS/Electrochemical DetectionNeurotransmitter concentrations (e.g., serotonin, dopamine) in specific brain regions over time.
Behavioral TestingScores on behavioral assays (e.g., locomotion, anxiety-related behaviors) in treated vs. control animals.
ElectrophysiologyNeuronal firing rates, synaptic plasticity measurements in brain slices or in vivo.
3.2.4. Employment of Animal Models for Studying Mechanisms of Pharmacological ResistanceBehavioral Response AssessmentPercentage of animals showing a therapeutic response; duration of response.
Molecular Analysis (e.g., qPCR, Western Blot)Expression levels of genes or proteins potentially involved in resistance mechanisms.
3.3.1. Metabolomics for Biochemical Pathway ElucidationGC-MS/LC-MS/MS (Quantitative Metabolomics)Relative or absolute concentrations of various metabolites in biological samples.
Stable Isotope Tracing + Mass SpectrometryIsotopic enrichment patterns in metabolites; calculated metabolic fluxes.
3.3.2. Proteomics and Functional GenomicsMass Spectrometry-Based ProteomicsIdentification and quantification of proteins; detection of post-translational modifications.
RNA Sequencing (RNA-seq)Global gene expression profiles; identification of differentially expressed genes.
CRISPR-Cas9 EditingPhenotypic changes resulting from targeted gene modifications.

Theoretical Frameworks and Computational Models in Lometraline Research

Application of Theoretical Models to Understand Compound Behavior and Biological Interactions

Theoretical models are crucial for gaining insights into how compounds like Lometraline might behave in biological environments and interact with molecular targets. These models can help predict properties and interactions that are challenging to observe experimentally.

Theoretical Underpinnings of Ligand-Receptor Binding and Activation Mechanisms

Understanding the theoretical underpinnings of ligand-receptor binding is fundamental to rational drug design. Receptor theory, which dates back to the early 20th century, provides models to explain drug behavior, including effective concentration and binding strength. nih.gov The concept of molecular complementarity, where the shape and chemical properties of binding sites match the ligand, is essential for high-affinity selective binding. derangedphysiology.com This has evolved into the "induced fit" theory, describing a more complex process involving conformational changes in both the ligand and receptor upon interaction. derangedphysiology.com Ligand-receptor interactions involve various types of bonds, from weak Van der Waals and hydrophobic forces to stronger covalent bonds. derangedphysiology.com Computational studies, such as molecular dynamics simulations, can reveal the conformational changes and multiple pathways involved in ligand binding and unbinding, which is important for calculating binding rates and guiding the design of ligands with altered kinetics. arxiv.orgmdpi.com

Modeling of Complex Biochemical Pathway Perturbations and Metabolic Network Dynamics

Modeling complex biochemical pathways and metabolic network dynamics is essential for understanding the systemic effects of a compound. Metabolic network modeling, or reconstruction, provides insight into the molecular mechanisms of an organism by correlating the genome with molecular physiology. wikipedia.org These models break down metabolic pathways into reactions and enzymes, analyzing them within the context of the entire network. wikipedia.org Computational approaches, such as flux balance analysis and dynamic simulation, can be used to evaluate and debug these models, identifying key features of metabolism and predicting metabolic flux rewiring. wikipedia.orgnih.gov Dynamic network modeling can reveal steady-state conditions, how they are reached and maintained, and how targeted changes can transition a system between states. plos.org Integrating metabolic networks with other biological networks, such as gene-regulatory or signaling networks, can provide a more comprehensive understanding of disease pathogenesis. liomicslab.cn

Conceptual Frameworks for Guiding Early-Stage Drug Discovery and Development Efforts

Conceptual frameworks in early-stage drug discovery are guided by principles such as understanding biological activity and structure-activity relationships (SAR). theswissbay.ch The unique structure of a compound can inspire novel drug designs. smolecule.com While this compound itself did not reach widespread clinical use, its development and structural modifications contributed to the discovery of compounds like sertraline (B1200038), highlighting the importance of SAR studies in altering therapeutic outcomes. smolecule.com Computational methods, including quantum chemical calculations, are used in developing quantitative structure-activity relationship (QSAR) models for predicting properties like partition coefficients, which are important for drug development. mdpi.com These computational approaches can assist in screening for chemical stability and augment stress testing studies, potentially accelerating drug development. nih.gov

Advanced Computational Chemistry Approaches for this compound

Advanced computational chemistry approaches provide powerful tools to investigate the properties and behavior of molecules at a detailed level.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules. These calculations can provide insights into properties such as electron distribution and molecular electrostatic potentials, which are relevant for understanding interactions, such as ligand-receptor binding. nih.gov They can also be leveraged to provide insights into the degradation pathways and chemical stability of active pharmaceutical ingredients. nih.gov

Conformational Analysis and Advanced Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the three-dimensional structure and dynamic behavior of molecules. MD simulations can reveal the conformational flexibility of molecules in solution and their tendency to form folded conformations. nih.gov These simulations can also be used to investigate protein conformational changes and the interactions between ligands and receptors over time, providing insights into binding mechanisms and kinetics. mdpi.comnih.govucr.edumdpi.com Analyzing the large-scale, high-dimensional data generated by MD simulations, sometimes with the aid of machine learning techniques, can help identify key structural features that regulate conformational dynamics and molecular interactions. mdpi.com

In Silico Pharmacokinetic and Pharmacodynamic Modeling for Preclinical Prediction

In silico PK and PD modeling involves using computational methods to simulate and predict how a drug is absorbed, distributed, metabolized, and excreted (ADME) within an organism, as well as its biochemical and physiological effects numberanalytics.comnih.govmdpi.comwikipedia.org. These models can be crucial for preclinical prediction, helping to estimate drug concentrations in target tissues, understand drug-target interactions, and predict efficacy and potential toxicity before extensive in vivo testing nih.govnumberanalytics.comnih.govnih.govarvojournals.org.

For a compound like this compound, in silico ADME models could be used to predict parameters such as its solubility, lipophilicity, and potential metabolic pathways nih.govmdpi.comiapchem.orgbigchem.eu. These predictions are based on the compound's chemical structure and can utilize various computational methods, including quantitative structure-activity relationships (QSAR) and machine learning algorithms mdpi.combigchem.eu. While the predictive quality of these models can vary, especially for metabolism, they offer a fast and cost-effective way to screen virtual compounds and prioritize those with more favorable PK properties nih.govmdpi.com.

Pharmacodynamic modeling, particularly mechanistic modeling, focuses on the underlying biological mechanisms of drug action and can describe interactions at molecular, cellular, and tissue levels numberanalytics.com. By integrating data on this compound's known or predicted interactions with neurotransmitter systems, for instance, PD models could potentially simulate its effects on neuronal activity or reuptake processes . Although this compound's exact mechanism of action remains elusive, believed to involve neurotransmitter reuptake systems, computational models could help explore potential binding affinities and downstream effects based on its structural similarity to compounds like tametraline (B1329939) and sertraline wikipedia.org.

Preclinical PK/PD models can also be used to predict drug behavior across different species and to translate preclinical findings to potential clinical outcomes nih.govnih.govarvojournals.org. Physiologically based pharmacokinetic (PBPK) models, for example, use anatomical, physiological, and biochemical information to simulate drug disposition in various organs and tissues wikipedia.org. Applying such models to this compound, if sufficient data on its properties and interactions were available, could provide insights into its distribution and metabolism in relevant preclinical species used for research, such as rodents nih.govarvojournals.org.

Systems Biology and Network Pharmacology Approaches for Integrative Understanding

Systems biology and network pharmacology offer frameworks to understand the complex interactions of drugs within biological systems by considering the intricate networks of genes, proteins, metabolites, and signaling pathways azolifesciences.comnih.govwikipedia.org. These approaches move beyond the traditional "one-drug, one-target" paradigm to explore the multi-target effects of compounds and their impact on broader biological networks relevant to disease states azolifesciences.comnih.gov.

Integration of this compound's Potential Targets within Broader Biological Networks

This compound's biological activity is thought to involve interactions with neurotransmitter reuptake systems, similar to other aminotetralin derivatives . Potential targets could include transporters for serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) wikipedia.orgwikipedia.orgepo.org. Systems biology approaches can integrate these potential targets into broader biological networks related to neurological function, mood regulation, or movement disorders, given this compound's historical investigation in these areas wikipedia.orgmedchemexpress.comncats.iogoogle.comgoogle.comgoogle.com.

By mapping this compound's known or predicted interactions onto protein-protein interaction networks, signaling pathways, or gene regulatory networks, researchers can gain a more holistic view of its potential effects nih.govwikipedia.org. Network analysis can help identify how perturbing these specific targets might influence interconnected biological processes and pathways nih.gov. For instance, if this compound interacts with a neurotransmitter transporter, network analysis could explore how this interaction might affect downstream signaling cascades, neuronal communication, and ultimately, phenotypic outcomes.

Integrating data from various sources, including genomics, proteomics, and metabolomics (if available for this compound or related compounds), within a systems biology framework can provide a more comprehensive understanding of the compound's impact azolifesciences.comnih.gov. This can help in identifying potential off-target effects or unintended consequences of this compound's interactions within complex biological systems.

Development of Predictive Models for Complex Biological Systems Relevant to this compound's Activity

For this compound, predictive models could be developed to simulate its effects on neurotransmitter levels in specific brain regions, the activity of neuronal circuits, or even behavioral outputs related to mood or motor function wikipedia.orgmedchemexpress.comncats.iogoogle.comgoogle.comgoogle.com. These models could leverage existing knowledge about the biological networks involved in these processes and incorporate parameters derived from experimental data or in silico predictions.

Quantitative systems pharmacology (QSP) models, a type of mechanistic modeling, can be used to predict drug efficacy and toxicity, optimize dosing regimens, and understand drug-drug interactions within the context of the biological system numberanalytics.com. While there are no specific QSP models for this compound detailed in the search results, the principles could be applied to develop models that simulate its effects on relevant pathways and predict outcomes in different physiological or pathophysiological states potentially relevant to its historical or research uses wikipedia.orgmedchemexpress.comncats.iogoogle.comgoogle.comgoogle.com.

Developing such predictive models requires integrating diverse data types and employing advanced computational techniques, including machine learning and simulation algorithms azolifesciences.commdpi.com. These models can serve as valuable tools for hypothesis generation, guiding further experimental research, and potentially identifying novel therapeutic opportunities or limitations for compounds like this compound based on their interactions within complex biological networks.

Q & A

Q. What are the foundational pharmacological properties of lometraline, and how are they validated experimentally?

this compound (C₁₃H₁₈ClNO) is an anticonvulsant agent with a tetralin-derived structure. Key properties include its molecular weight (263.74 g/mol), SMILES notation (CLC1C2C(N(C)C)CCCC2C(OC)CC1), and regulatory identifiers (e.g., UNSPSC code 51331602, FDA Unique Ingredient Identifier V78B234QEY) . Experimental validation typically involves:

  • Spectroscopic analysis (NMR, mass spectrometry) to confirm purity and structure.
  • In vitro binding assays to assess affinity for neurological targets (e.g., serotonin or dopamine receptors).
  • Pharmacokinetic studies in animal models to determine bioavailability and metabolism .

Q. What experimental models are appropriate for preliminary efficacy testing of this compound as an anticonvulsant?

Initial efficacy testing often employs:

  • Electroshock or chemically induced seizure models (e.g., pentylenetetrazol or maximal electroshock in rodents) to measure seizure threshold modulation.
  • Dose-response studies to establish therapeutic indices.
  • Behavioral assays (e.g., rotorod tests) to evaluate motor coordination side effects . Ensure reproducibility by adhering to ARRIVE guidelines for animal studies and documenting ethical approvals .

Q. How can researchers address inconsistencies in historical vs. contemporary data on this compound’s mechanism of action?

Early studies hypothesized this compound’s activity via serotoninergic pathways, but modern techniques (e.g., CRISPR-edited neuronal cell lines or optogenetic models) may reveal additional targets. Methodological steps include:

  • Systematic literature review to identify gaps.
  • Comparative receptor profiling using high-throughput screening.
  • Data triangulation with electrophysiological recordings and transcriptomic analysis .

Advanced Research Questions

Q. What methodological considerations are critical for designing a longitudinal study on this compound’s neuroprotective effects?

Longitudinal studies require:

  • Robust randomization to control for confounding variables (e.g., age, genetic background).
  • Multimodal endpoints : MRI for structural changes, cerebrospinal fluid biomarkers (e.g., tau protein), and cognitive assessments.
  • Statistical power analysis to determine cohort size, with adjustments for attrition rates .

Q. How can contradictory findings in this compound’s efficacy across different seizure models be resolved?

Contradictions may arise from model-specific pathophysiology (e.g., focal vs. generalized seizures). Strategies include:

  • Meta-analysis of existing datasets to identify moderators (e.g., species, dosing regimens).
  • Mechanistic studies using patient-derived induced pluripotent stem cells (iPSCs) to mimic human epileptic networks.
  • Bayesian statistical frameworks to quantify uncertainty and model heterogeneity .

Q. What advanced techniques are recommended for elucidating this compound’s off-target effects in CNS tissues?

To map off-target interactions:

  • Chemoproteomics (e.g., activity-based protein profiling) to identify binding partners.
  • Single-cell RNA sequencing of treated brain regions to detect aberrant gene expression.
  • Machine learning-driven toxicity prediction using platforms like Tox21 .

Data Analysis and Reporting

Q. How should researchers statistically analyze dose-response relationships in this compound studies?

Use:

  • Non-linear regression (e.g., log-dose vs. response) to calculate EC₅₀ values.
  • ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons.
  • Survival analysis (Kaplan-Meier curves) for time-to-seizure endpoints .

Q. What are best practices for reconciling in vitro and in vivo data discrepancies in this compound research?

Address discrepancies by:

  • Pharmacokinetic-pharmacodynamic (PK/PD) modeling to account for metabolic differences.
  • 3D organoid models to bridge reductionist in vitro systems and complex in vivo environments.
  • Sensitivity analysis to identify critical variables driving divergence .

Ethical and Reproducibility Standards

Q. How can researchers ensure reproducibility in this compound’s synthesis and formulation?

Document:

  • Synthetic protocols with detailed reaction conditions (e.g., solvent purity, catalyst ratios).
  • QC/QA metrics (HPLC chromatograms, melting point ranges).
  • Stability data under varying storage conditions .

Q. What ethical frameworks apply to this compound studies involving vulnerable populations (e.g., pediatric epilepsy)?

Adhere to:

  • ICH E11 guidelines for pediatric clinical trials.
  • Informed consent protocols tailored for guardians and cognitively impaired participants.
  • Data anonymization in public repositories to protect participant privacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.